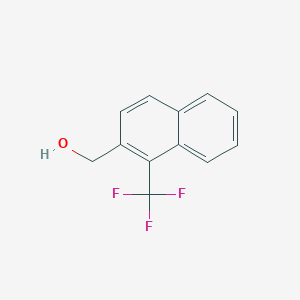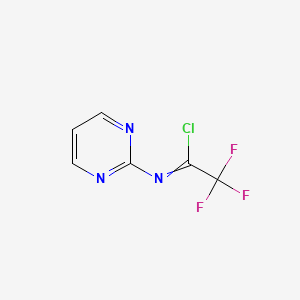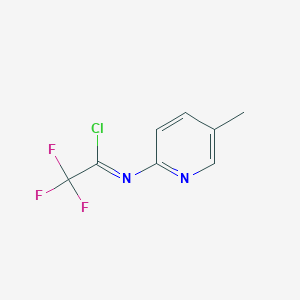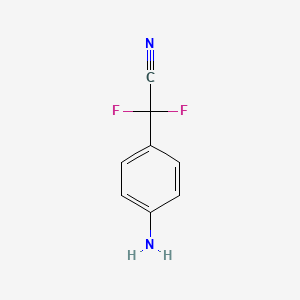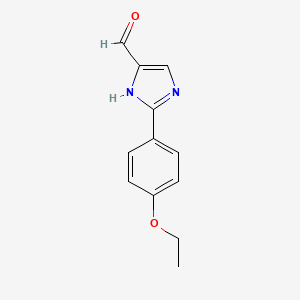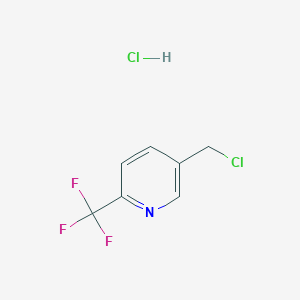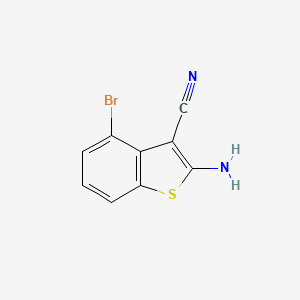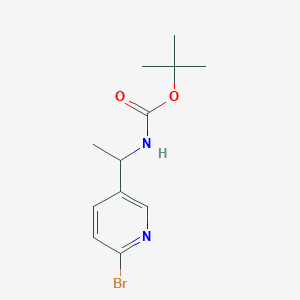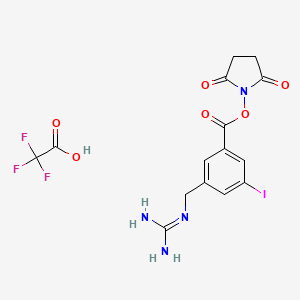
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a guanidinomethyl group, and an iodobenzoate moiety, all combined with a trifluoroacetate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Guanidinomethyl Group: This step often involves the reaction of the pyrrolidinyl intermediate with guanidine derivatives under controlled conditions.
Iodination of the Benzoate Moiety: The iodination is usually carried out using iodine or iodinating agents in the presence of a catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the iodinated intermediate with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.
科学研究应用
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The guanidinomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodobenzoate moiety can participate in halogen bonding and aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
The uniqueness of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the guanidinomethyl group enhances its ability to interact with biological molecules, while the iodobenzoate moiety provides unique reactivity in substitution reactions. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C15H14F3IN4O6 |
|---|---|
分子量 |
530.19 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[(diaminomethylideneamino)methyl]-5-iodobenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13IN4O4.C2HF3O2/c14-9-4-7(6-17-13(15)16)3-8(5-9)12(21)22-18-10(19)1-2-11(18)20;3-2(4,5)1(6)7/h3-5H,1-2,6H2,(H4,15,16,17);(H,6,7) |
InChI 键 |
PMAQAYJXRQJZMG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)CN=C(N)N)I.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


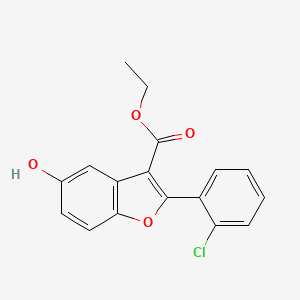
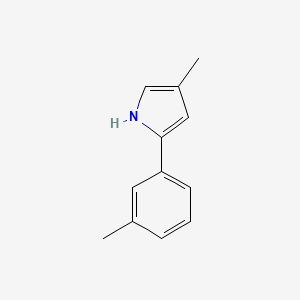
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)

